Cas no 1270432-82-0 (tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate)

Tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate is a protected amine derivative featuring a chloro-fluorophenyl substituent, commonly employed as an intermediate in pharmaceutical synthesis. Its tert-butyloxycarbonyl (Boc) protecting group ensures stability under a range of reaction conditions while allowing selective deprotection under mild acidic conditions. The presence of both chloro and fluoro substituents on the phenyl ring enhances its utility in cross-coupling reactions and further functionalization. This compound is particularly valuable in medicinal chemistry for constructing complex bioactive molecules, offering controlled reactivity and compatibility with diverse synthetic methodologies. Its crystalline solid form facilitates handling and storage.
tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate structure
1270432-82-0 structure
Product name:tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate
CAS No:1270432-82-0
MF:C13H18ClFN2O2
MW:288.745625972748
CID:6032013
PubChem ID:165620563

tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate
    • 1270432-82-0
    • tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
    • EN300-1878586
    • Inchi: 1S/C13H18ClFN2O2/c1-13(2,3)19-12(18)17-7-10(16)11-8(14)5-4-6-9(11)15/h4-6,10H,7,16H2,1-3H3,(H,17,18)
    • InChI Key: VQKMDGXVTPPXAP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(CNC(=O)OC(C)(C)C)N)F

Computed Properties

  • Exact Mass: 288.1040837g/mol
  • Monoisotopic Mass: 288.1040837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1878586-0.25g
tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
1270432-82-0
0.25g
$840.0 2023-09-18
Enamine
EN300-1878586-1.0g
tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
1270432-82-0
1g
$1070.0 2023-06-03
Enamine
EN300-1878586-0.05g
tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
1270432-82-0
0.05g
$768.0 2023-09-18
Enamine
EN300-1878586-10.0g
tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
1270432-82-0
10g
$4606.0 2023-06-03
Enamine
EN300-1878586-0.5g
tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
1270432-82-0
0.5g
$877.0 2023-09-18
Enamine
EN300-1878586-2.5g
tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
1270432-82-0
2.5g
$1791.0 2023-09-18
Enamine
EN300-1878586-5.0g
tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
1270432-82-0
5g
$3105.0 2023-06-03
Enamine
EN300-1878586-10g
tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
1270432-82-0
10g
$3929.0 2023-09-18
Enamine
EN300-1878586-1g
tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
1270432-82-0
1g
$914.0 2023-09-18
Enamine
EN300-1878586-0.1g
tert-butyl N-[2-amino-2-(2-chloro-6-fluorophenyl)ethyl]carbamate
1270432-82-0
0.1g
$804.0 2023-09-18

tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate Related Literature

Additional information on tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate

Research Brief on tert-Butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate (CAS: 1270432-82-0): Recent Advances and Applications

In recent years, the compound tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate (CAS: 1270432-82-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This intermediate plays a crucial role in the synthesis of various bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. The unique structural features of this compound, including the chloro-fluorophenyl moiety and the tert-butyl carbamate protecting group, make it a versatile building block for medicinal chemistry applications.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the use of tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate as a key intermediate in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. The research demonstrated that derivatives of this compound exhibited enhanced binding affinity to GABA-A receptors, suggesting potential applications in the treatment of anxiety and epilepsy. The study employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between the synthesized compounds and their biological targets.

Another significant development was reported in Bioorganic & Medicinal Chemistry Letters (2024), where researchers utilized this intermediate to develop a new class of antimicrobial agents. The 2-chloro-6-fluorophenyl group was found to be critical for the compounds' activity against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the carbamate protecting group in maintaining the stability of the intermediate during multi-step synthetic routes.

From a synthetic chemistry perspective, recent advances in the preparation of tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate have focused on improving yield and purity. A 2024 paper in Organic Process Research & Development described a novel catalytic asymmetric synthesis method that achieved >99% enantiomeric excess, addressing previous challenges with racemization during production. This breakthrough has important implications for the scalable manufacturing of chiral pharmaceuticals derived from this intermediate.

The compound's role in drug discovery extends to central nervous system (CNS) therapeutics, with several pharmaceutical companies including it in their pipelines for neurodegenerative disease treatments. Patent filings from 2023-2024 reveal that tert-butyl N-2-amino-2-(2-chloro-6-fluorophenyl)ethylcarbamate serves as a precursor to investigational drugs targeting Parkinson's and Alzheimer's diseases, where its structural features contribute to blood-brain barrier penetration and target selectivity.

Looking forward, research directions for this compound include exploration of its potential in targeted drug delivery systems and as a scaffold for PROTAC (proteolysis targeting chimera) development. The unique physicochemical properties of the 2-chloro-6-fluorophenyl group, combined with the versatility of the carbamate protection, position this intermediate as a valuable tool in modern medicinal chemistry. Ongoing studies are investigating its application in the synthesis of next-generation kinase inhibitors and epigenetic modulators.

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